molecular formula C38H32N2O4 B15017609 bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

Cat. No.: B15017609
M. Wt: 580.7 g/mol
InChI Key: QLGWMXHNBWLREN-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dimethylbenzaldehyde and 4-aminobenzene-1,4-dicarboxylate under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE: Similar in structure but lacks the imine groups.

    1,4-DIMETHYLBENZENE: Contains similar aromatic rings but without the imine and carboxylate groups.

Uniqueness

1,4-BIS({4-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is unique due to its combination of imine and carboxylate groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C38H32N2O4

Molecular Weight

580.7 g/mol

IUPAC Name

bis[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C38H32N2O4/c1-25-5-19-35(27(3)21-25)39-23-29-7-15-33(16-8-29)43-37(41)31-11-13-32(14-12-31)38(42)44-34-17-9-30(10-18-34)24-40-36-20-6-26(2)22-28(36)4/h5-24H,1-4H3

InChI Key

QLGWMXHNBWLREN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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